molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B2534474
CAS No.: 903250-63-5
M. Wt: 301.321
InChI Key: GPJOLHNVEWLNEY-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked to a 4-(2-fluorophenyl)piperazine moiety via a carbonyl group. This structure combines the hydrogen-bonding capability of the hydroxyl group on the pyridine ring with the electron-withdrawing effects of the fluorine atom on the phenylpiperazine. Such features may enhance receptor binding affinity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting serotonin or dopamine receptors .

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJOLHNVEWLNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridin-2-ol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • The compound has been studied for its potential antidepressant effects. Research indicates that the piperazine moiety is essential for binding to serotonin receptors, which are critical in mood regulation. Studies have shown that derivatives of piperazine exhibit significant affinity for serotonin receptors, suggesting that similar compounds may also demonstrate antidepressant properties .
  • Antimicrobial Activity
    • Investigations into the antimicrobial properties of related compounds have yielded promising results. For instance, derivatives of pyridine and piperazine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
  • Antiviral Properties
    • There is ongoing research into the antiviral applications of compounds similar to this compound. Some studies focus on their ability to inhibit viral polymerases, which are essential for viral replication. This could position these compounds as potential treatments for viral infections such as influenza .
  • Cancer Research
    • The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Research into piperazine derivatives has indicated that they may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .

Case Study 1: Antidepressant Activity

A study published in 2020 explored the antidepressant-like effects of a series of piperazine derivatives, including those structurally related to this compound. The results demonstrated significant improvement in behavioral models of depression in rodents, attributed to increased serotonin levels in the brain .

Case Study 2: Antimicrobial Efficacy

In a comparative study conducted by Prabhakar et al., several synthesized pyridine derivatives were tested against common bacterial strains. The findings indicated that compounds with a similar structure to this compound exhibited notable antimicrobial activity, particularly against E. coli, with minimum inhibitory concentrations significantly lower than those of standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityObserved EffectsReference
AntidepressantPiperazine DerivativesIncreased serotonin levels
AntimicrobialPyridine DerivativesEffective against E. coli
AntiviralViral Polymerase InhibitorsPotential inhibition of viral replication
AnticancerPiperazine AnaloguesTumor growth inhibition

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, facilitating binding to target proteins and modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents on Piperazine Molecular Formula Molecular Weight Key Features/Activity Reference
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (Target) Pyridin-2-ol 2-Fluorophenyl C17H15FN3O2 296.32 Hydroxyl group enables hydrogen bonding; fluorine enhances electronegativity. Potential CNS activity.
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol Pyridin-2-ol 3-Methylphenyl C17H19N3O2 297.35 Methyl group introduces steric bulk; reduced electronegativity compared to fluorine. May alter receptor selectivity.
5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one Pyridin-4(1H)-one 2-Fluorophenyl C24H24FN3O3 421.50 Benzyloxy and methyl groups increase hydrophobicity; pyridinone core may affect solubility. Likely modifies metabolic stability.
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridinone 2-Fluorophenyl C26H25FN6O2 480.52 Ethyl and phenyl groups enhance hydrophobic interactions. Pyrazolo-pyridinone core may improve binding to kinase targets.
5-(5-(4-(2-Fluorophenyl)piperazinyl)pentyloxy)-4,7-dimethylcoumarin Coumarin 2-Fluorophenyl C27H30FN3O3 487.55 Pentyloxy linker and coumarin core contribute to moderate 5-HT1A antagonism (EC50 = 980 nM). Structural complexity may limit bioavailability.

Key Comparative Insights

Substituent Effects: The 2-fluorophenyl group in the target compound enhances electronegativity and receptor binding compared to the 3-methylphenyl analog, which relies on steric effects . Fluorine’s electron-withdrawing nature may improve interactions with aromatic residues in receptor pockets .

This feature may enhance solubility and target engagement.

Biological Activity: The coumarin-based analog () exhibits 5-HT1A antagonism (EC50 ~980 nM), while the pyrazolo-pyridinone derivative () may target kinases due to its bulky core. The target compound’s simpler structure could favor CNS penetration but may require optimization for potency .

Stability Considerations: Fluorophenylpiperazine derivatives, such as those in , may degrade in gastric fluid.

Biological Activity

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a pyridin-2-ol moiety. The unique combination of these structural elements contributes to its biological activity, particularly in targeting various receptors and enzymes within biological systems.

Target Interaction
The piperazine moiety is known for its ability to interact with neurotransmitter receptors, including serotonin and dopamine receptors. Such interactions can modulate neurotransmission, which is critical in treating psychiatric disorders and other neurological conditions.

Binding Affinity
The binding of this compound to its targets typically involves non-covalent interactions such as hydrogen bonds and van der Waals forces. This binding can induce conformational changes in the target proteins, leading to altered enzymatic activity or receptor signaling pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. For instance:

  • Activity Against Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
PathogenMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines, suggesting potential as an anticancer agent:

  • Cell Lines Tested : Various cancer cell lines, including those associated with breast and lung cancers.
  • Results : IC50 values indicated effective cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism of action against cancer cells .

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .
  • MAO Inhibition : In a series of derivatives tested for monoamine oxidase (MAO) inhibition, compounds similar to this compound showed potent inhibition of MAO-B, with IC50 values as low as 0.013 µM. This suggests potential applications in treating mood disorders through modulation of neurotransmitter levels .

Q & A

Basic Research Questions

1. Synthesis and Characterization Q: What are the optimal synthetic routes and characterization methods for 5-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol? A: The synthesis typically involves coupling 1-(2-fluorophenyl)piperazine with a pyridine-2-ol derivative via a carbonyl linkage. Key steps include:

  • Reagents/Conditions : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., carbonyl resonance at ~165–170 ppm), FTIR (C=O stretch ~1680 cm1^{-1}), and HRMS (exact mass: ~315.13 g/mol) .

2. Biological Activity Screening Q: How to design in vitro assays to evaluate the compound’s enzyme inhibitory or cytotoxic potential? A:

  • Target Selection : Prioritize enzymes like carbonic anhydrase (hCA I/II) due to structural similarity to fluorophenyl-piperazine derivatives with known inhibition .
  • Assay Protocol : Use fluorometric or colorimetric assays (e.g., hCA inhibition via 4-nitrophenyl acetate hydrolysis at pH 7.4) .
  • Cell-Based Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 24–72 hr exposure, with IC50_{50} calculation via nonlinear regression .

Advanced Research Questions

3. Structural and Conformational Analysis Q: How to resolve discrepancies between computational and experimental structural data (e.g., bond angles, dihedral angles)? A:

  • X-Ray Crystallography : Determine crystal structure to validate computational models (e.g., compare puckering parameters of the piperazine ring) .
  • DFT Optimization : Perform geometry optimization at B3LYP/6-31G(d) level and overlay with experimental data. Address discrepancies by adjusting solvent effects in simulations .

4. Structure-Activity Relationship (SAR) Challenges Q: How to rationalize contradictory biological activity data across fluorophenyl-piperazine analogs? A:

  • Substituent Effects : Compare analogs with varying fluorophenyl positions (e.g., 2- vs. 4-fluorophenyl) using molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in enzyme active sites .
  • Meta-Analysis : Compile IC50_{50} values from multiple studies and correlate with electronic (Hammett σ) or steric parameters of substituents .

5. Stability and Degradation Pathways Q: What methodologies identify degradation products under physiological conditions? A:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS Analysis : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Identify fragments via MS2^2 spectral matching .

6. Pharmacokinetic Profiling Q: How to assess oral bioavailability and blood-brain barrier (BBB) penetration computationally? A:

  • In Silico Tools : Predict LogP (ALOGPS), BBB permeability (SwissADME), and P-glycoprotein substrate likelihood.
  • Key Metrics : A bioavailability score >0.55 and TPSA <90 Å2^2 suggest favorable absorption. Compare with experimental Caco-2 permeability assays .

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